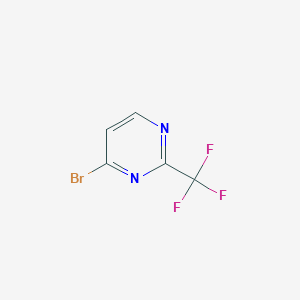

4-Bromo-2-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-3-1-2-10-4(11-3)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJLTOVSJKKHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693377 | |

| Record name | 4-Bromo-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034827-56-9 | |

| Record name | 4-Bromo-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Heterocycle

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)pyrimidine: Synthesis, Applications, and Experimental Protocols

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone of molecular design. Among these, this compound stands out as a particularly valuable synthetic intermediate. Its architecture combines three key features that make it a powerful tool for medicinal and agricultural chemists: the pyrimidine core, a bromine handle, and a trifluoromethyl group.

The pyrimidine ring is a privileged scaffold, forming the basis of nucleobases in DNA and RNA and appearing in numerous FDA-approved drugs, where it often engages in crucial hydrogen bonding interactions with biological targets.[1][2] The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is strongly electron-withdrawing and lipophilic. Its incorporation into drug candidates can profoundly enhance metabolic stability, binding affinity, and cell membrane permeability.[3] Finally, the bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthetic routes, key applications in research, and detailed protocols for its synthesis and safe handling. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.

Physicochemical and Hazard Profile

The precise properties of this compound are cataloged by various chemical suppliers. It is crucial to note that several positional isomers exist, such as 4-Bromo-6-(trifluoromethyl)pyrimidine and 5-Bromo-2-(trifluoromethyl)pyrimidine, which may have slightly different properties but similar chemical reactivity profiles. The data presented here is a consolidation for the C5H2BrF3N2 scaffold.

Key Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂BrF₃N₂ | N/A |

| Molecular Weight | 226.98 g/mol | [4] |

| IUPAC Name | This compound | N/A |

| CAS Number | 1034827-56-9 | [5] |

| Appearance | Reported as a liquid or solid | [4][6] |

| Purity | Typically ≥97% | [4] |

| InChI Key | RHJLTOVSJKKHLY-UHFFFAOYSA-N | [5] |

Hazard Identification

This compound is classified as hazardous and should be handled with appropriate precautions. The GHS classification indicates several risks.[6]

| GHS Classification | Hazard Statement | Precautionary Codes (Examples) |

| Flammable Liquid (Category 4) | H227: Combustible liquid | P210, P280 |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P280, P302+P352 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| STOT SE (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrimidines can be approached in two primary ways: by constructing the pyrimidine ring from acyclic, trifluoromethyl-containing precursors, or by direct functionalization of a pre-formed 2-(trifluoromethyl)pyrimidine ring.[3][7] Direct bromination is a common and straightforward method for introducing the bromine handle.

Synthetic Strategy: Electrophilic Aromatic Substitution

The pyrimidine ring is electron-deficient, which typically makes it resistant to electrophilic aromatic substitution. However, the reaction can be driven under forcing conditions (e.g., high temperature). The synthesis of the related isomer, 5-bromo-2-(trifluoromethyl)pyrimidine, proceeds by reacting 2-(trifluoromethyl)pyrimidine with bromine in acetic acid at reflux. This provides a blueprint for a plausible synthesis of the 4-bromo isomer, although regioselectivity can be a challenge, potentially leading to a mixture of isomers requiring chromatographic separation.

The choice of an acid solvent like acetic acid is causal; it protonates the pyrimidine ring, further activating it towards nucleophilic attack by bromide, but under harsh thermal conditions, electrophilic substitution can occur.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block for creating more complex molecules with desired biological activities. The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is one of the most powerful and widely used methods for forming C-C bonds. In this context, this compound can be coupled with a wide variety of aryl or heteroaryl boronic acids (or esters) to install the 2-(trifluoromethyl)pyrimidin-4-yl moiety onto a different molecular scaffold.[8][9] This is a cornerstone strategy for rapidly building libraries of compounds in drug discovery campaigns, particularly for kinase inhibitors where a heterocyclic core often serves as a hinge-binding motif.[2]

Causality in Reaction Design: The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or more advanced catalysts with bulky phosphine ligands like XPhos), base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., dioxane, DME, toluene/water) is critical for achieving high yields.[5][8] These conditions are chosen to facilitate the three key steps of the catalytic cycle: oxidative addition of the palladium to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the final product and regenerate the catalyst.

This strategy has been employed in the synthesis of inhibitors for various biological targets, including monoamine oxidase B (implicated in neurodegenerative disorders) and various protein kinases.[9]

Experimental Protocols

The following protocols are representative and should be adapted based on laboratory-specific conditions and safety assessments.

Protocol 1: Representative Synthesis via Bromination

This protocol is adapted from the synthesis of the 5-bromo isomer and serves as a validated starting point.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(trifluoromethyl)pyrimidine (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).

-

Reagent Addition: While stirring, slowly add bromine (1.1 - 1.5 eq) to the solution dropwise. Causality Note: Slow addition is necessary to control the exothermic reaction and prevent excessive fuming.

-

Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching and Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Self-Validation: The absence of effervescence confirms neutralization.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired 4-bromo isomer from other regioisomers and unreacted starting material.

Protocol 2: Safe Handling and Storage

This protocol is based on standard safety data for halogenated aromatic compounds.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.

-

Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Dispensing: As a combustible liquid, keep it away from heat, sparks, and open flames. Use only non-sparking tools.

-

Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences and beyond. Its carefully arranged functional groups provide a pre-packaged solution for introducing the metabolically robust and synthetically versatile 2-(trifluoromethyl)pyrimidin-4-yl scaffold. By understanding its properties, synthesis, and reactivity, researchers can effectively harness its potential to construct novel molecules poised to address significant challenges in medicine and agriculture.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 134–146. [Link]

- Wu, G., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103518.

-

El-Gendy, M. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. RSC Advances, 11(5), 2841-2853. [Link]

-

El-Gendy, M. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. [Link]

-

El-Gendy, M. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. ResearchGate. [Link]

-

PubChem (n.d.). Pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical (n.d.). 4-Bromo-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Desai, A. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(10), 2969. [Link]

-

Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromo-2-(trifluoromethyl)pyridine 95 1263378-63-7 [sigmaaldrich.com]

- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 4-Bromo-2-(trifluoromethyl)pyrimidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including nucleobases and therapeutic agents. The presence of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, while the trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate and unambiguous characterization of this compound is paramount for its effective utilization in research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared (IR) spectroscopic signatures.

¹H NMR Spectroscopy: A Window into the Aromatic Protons

The proton NMR spectrum of this compound is expected to be relatively simple, revealing two signals corresponding to the two protons on the pyrimidine ring. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms, the bromine atom, and the trifluoromethyl group.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.6 - 7.8 | Doublet | ~5.0 - 5.5 |

| H-6 | ~8.8 - 9.0 | Doublet | ~5.0 - 5.5 |

Causality Behind the Predictions:

-

Chemical Shifts: The pyrimidine ring is an electron-deficient system due to the presence of two nitrogen atoms, which deshield the ring protons, shifting them downfield compared to benzene. The proton at the C-6 position is expected to be the most downfield, as it is situated between two electronegative nitrogen atoms. The bromine atom at C-4 will further deshield the adjacent H-5 proton. The trifluoromethyl group at C-2, being a strong electron-withdrawing group, will also contribute to the overall deshielding of the ring protons.

-

Multiplicity and Coupling: The two protons, H-5 and H-6, are vicinally coupled, and are expected to appear as a pair of doublets. The coupling constant (³JHH) in pyrimidine systems is typically in the range of 5.0-5.5 Hz.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the nitrogen atoms and the substituents. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |

| C-2 | ~155 - 158 | Quartet | ¹JCF ≈ 270 - 280 |

| C-4 | ~130 - 135 | Singlet | - |

| C-5 | ~125 - 128 | Singlet | - |

| C-6 | ~158 - 161 | Singlet | - |

| CF₃ | ~120 - 123 | Quartet | ¹JCF ≈ 270 - 280 |

Expert Insights:

-

The C-2 and C-6 carbons are expected to be the most downfield due to their proximity to the electronegative nitrogen atoms.

-

The C-2 carbon, directly attached to the trifluoromethyl group, will show a large one-bond coupling constant (¹JCF) resulting in a quartet in the proton-decoupled ¹³C NMR spectrum.[1]

-

The carbon of the trifluoromethyl group itself will also appear as a quartet with a similar large coupling constant.

-

The C-4 carbon, bearing the bromine atom, will have its chemical shift influenced by the heavy atom effect of bromine.

¹⁹F NMR Spectroscopy: The Trifluoromethyl Signature

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted ¹⁹F NMR Data:

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | ~ -65 to -70 | Singlet |

Rationale:

The chemical shift of the CF₃ group is influenced by the electronic environment of the pyrimidine ring. Trifluoromethyl groups attached to electron-deficient aromatic rings typically resonate in this upfield region relative to the standard CFCl₃.[1] The absence of adjacent protons or other fluorine atoms would result in a singlet in the proton-decoupled ¹⁹F NMR spectrum.

Mass Spectrometry: Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[2][3]

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Comments |

| [M]⁺ | 226/228 | Molecular ion with characteristic 1:1 isotopic pattern for bromine. |

| [M-Br]⁺ | 147 | Loss of a bromine radical. |

| [M-CF₃]⁺ | 157/159 | Loss of a trifluoromethyl radical. |

Experimental Workflow for Mass Spectrometry:

Caption: A typical workflow for Electron Ionization Mass Spectrometry (EI-MS).

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretching (aromatic) | Weak to Medium |

| 1600 - 1450 | C=C and C=N stretching (pyrimidine ring) | Medium to Strong |

| 1350 - 1100 | C-F stretching (trifluoromethyl group) | Strong, multiple bands |

| ~1050 | C-Br stretching | Medium |

Expert Interpretation:

The most prominent features in the IR spectrum are expected to be the strong absorptions in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The aromatic C=C and C=N stretching vibrations will provide a fingerprint for the pyrimidine ring.

Conclusion

This in-depth guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. By understanding the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR data, researchers can confidently identify and characterize this valuable compound in their synthetic endeavors. The principles and comparative data used in this guide serve as a robust framework for the spectroscopic analysis of this and other related fluorinated heterocyclic molecules.

References

-

PubChem. This compound. [Link]

-

Royal Society of Chemistry. Supporting Information for an article. (Note: While the specific article is not directly about the target compound, it provides examples of NMR data for similar structures). [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Human Metabolome Database. Pyrimidine. [Link]

-

NIST WebBook. Pyrimidine, 4-methyl-. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

Sources

A Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-(trifluoromethyl)pyrimidine

Preamble: The Analytical Imperative

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is not merely a procedural step but the bedrock of innovation. 4-Bromo-2-(trifluoromethyl)pyrimidine stands as a key building block, valued for the unique electronic properties conferred by its halogen and trifluoromethyl substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for verifying its molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, moving beyond a simple data report to explain the underlying principles that dictate its spectral signature. We will explore the theoretical basis for the expected spectrum, detail a robust protocol for its acquisition, and interpret the resulting data with scientific rigor.

Molecular Structure and Predicted Spectral Features

A rigorous analysis of a ¹H NMR spectrum begins with a fundamental understanding of the molecule's structure. The pyrimidine ring contains two nitrogen atoms, which, along with the bromine and trifluoromethyl groups, create a distinct electronic environment that dictates the chemical behavior and spectral properties of the ring protons.

Figure 1: Structure of this compound with proton numbering.

As illustrated in Figure 1, the molecule possesses two protons directly attached to the pyrimidine ring: H-5 and H-6. These protons are chemically non-equivalent and are therefore expected to produce distinct signals in the ¹H NMR spectrum.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment. In this compound, several factors collectively influence the positions of the H-5 and H-6 signals:

-

Aromatic Ring Current: The pyrimidine ring itself sustains a ring current in the presence of an external magnetic field, which generally deshields the attached protons, moving their signals downfield into the aromatic region (typically 7-9 ppm).[1][2]

-

Inductive Effects of Ring Nitrogens: The two nitrogen atoms within the ring are highly electronegative. They withdraw electron density from the ring carbons, which in turn deshields the attached protons. H-6, being ortho to N1, is expected to be more strongly deshielded by this effect than H-5.[1]

-

Substituent Effects:

-

Trifluoromethyl (-CF₃) Group: The -CF₃ group at the C-2 position is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group strongly deshields the entire ring system, causing a significant downfield shift for both H-5 and H-6.[3]

-

Bromine (-Br) Atom: The bromine atom at the C-4 position is also electronegative and exerts an electron-withdrawing inductive effect, further deshielding the ring protons.[4]

-

Synthesis of Effects: Considering these combined influences, both H-5 and H-6 are expected to be significantly deshielded and resonate at a high chemical shift, likely in the 8.5 - 9.5 ppm range. H-6, being adjacent to a ring nitrogen, is predicted to appear at a slightly higher chemical shift (further downfield) than H-5.

Predicting Spin-Spin Coupling (J-coupling)

Spin-spin coupling provides invaluable information about the connectivity of atoms.

-

³J(H-5, H-6) Coupling: Protons H-5 and H-6 are on adjacent carbons, separated by three bonds. They will therefore couple to each other, resulting in the splitting of their respective signals. For pyrimidine systems, the typical three-bond (ortho) coupling constant is approximately 5.0 Hz .[5] Consequently, the signal for H-5 should appear as a doublet, and the signal for H-6 should also appear as a doublet.

-

Long-Range ⁿJ(H, F) Coupling: Long-range coupling between the ring protons and the fluorine atoms of the -CF₃ group is possible.[6] H-5 is separated from the fluorine atoms by four bonds (⁴J(H-5,F)), while H-6 is separated by five bonds (⁵J(H-6,F)). This coupling, if resolved, would further split each doublet into a quartet (or a doublet of quartets). The magnitude of such couplings is typically small (0.5-1.5 Hz) and may not always be resolved, potentially leading to signal broadening instead of distinct splitting.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible ¹H NMR spectrum is contingent upon meticulous sample preparation and correctly defined acquisition parameters. The following protocol is designed as a self-validating system to ensure data integrity.

Figure 2: Standardized workflow for NMR sample preparation and data acquisition.

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[7][8] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing line broadening due to high viscosity.[7]

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[9][10]

-

Primary Choice: Deuterated chloroform (CDCl₃) is a common first choice as it dissolves many organic compounds and has a simple residual peak at ~7.26 ppm.[11]

-

Alternative: If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Be aware that the choice of solvent can slightly alter the chemical shifts of the analyte due to solute-solvent interactions.[12][13]

-

-

Filtration: To ensure magnetic field homogeneity, the solution must be free of any particulate matter. Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Mix the sample by gently inverting the tube several times.

Data Acquisition Parameters

For a standard 400 MHz spectrometer, the following parameters serve as an excellent starting point:

-

Experiment: Standard 1D Proton (zg30)

-

Number of Scans (NS): 16 to 64 (sufficient for good signal-to-noise)

-

Receiver Gain (RG): Set automatically

-

Acquisition Time (AQ): ~4 seconds

-

Relaxation Delay (D1): 2 seconds

-

Spectral Width (SW): 20 ppm (centered around 5-6 ppm)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm, or the residual solvent peak (CDCl₃ at 7.26 ppm).[11]

Data Analysis and Spectrum Interpretation

Based on the theoretical predictions, the ¹H NMR spectrum of this compound is expected to be simple and highly informative, consisting of two signals in the downfield region.

Expected Spectral Data

The anticipated data can be summarized as follows:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 8.9 - 9.2 | Doublet (d) | ³J(H-6, H-5) ≈ 5.0 | 1H |

| H-5 | 8.7 - 9.0 | Doublet (d) | ³J(H-5, H-6) ≈ 5.0 | 1H |

Note: The chemical shifts are estimates. The actual values may vary depending on the solvent and sample concentration. Potential small ⁴J(H-5,F) coupling may lead to a doublet of quartets for H-5.

Interpretation Logic

-

Identify the Region: Locate the two signals in the aromatic downfield region of the spectrum (above 8.5 ppm).

-

Check Integration: Verify that both signals integrate to a value of 1, confirming they each represent a single proton.

-

Analyze Multiplicity: Confirm that both signals are doublets. Measure the splitting within each doublet; the coupling constant J should be identical for both signals, confirming that these two protons are coupled to each other.

-

Assign Signals: The doublet at the higher chemical shift (further downfield) is assigned to H-6, which is more strongly deshielded by the adjacent N1 atom. The doublet at the lower chemical shift is assigned to H-5.

-

Look for Fine Structure: Examine the peaks closely for any evidence of long-range H-F coupling, which would manifest as additional small splittings or broadening.

Figure 3: Spin-spin coupling network in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. It is characterized by two doublets in the far downfield region (δ ≈ 8.7-9.2 ppm), corresponding to the two chemically distinct protons on the pyrimidine ring. The chemical shifts are dictated by the cumulative electron-withdrawing effects of the ring nitrogens, the bromine atom, and the trifluoromethyl group. The doublet splitting pattern, with a coupling constant of approximately 5.0 Hz, confirms the ortho relationship between H-5 and H-6. This comprehensive understanding of its spectral features is vital for researchers and scientists in confirming the identity and purity of this important chemical intermediate.

References

-

PubChem. This compound (C5H2BrF3N2). Available at: [Link]

-

Lukin, M., & Hällbrink, M. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. Available at: [Link]

-

Abraham, R. J., et al. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

-

El-Sayed, N. N. E., et al. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, PMC - NIH. Available at: [Link]

-

Ye, L., et al. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, NIH. Available at: [Link]

-

Rattan, S. S., & Taneja, P. Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica. Available at: [Link]

-

Hruska, F. E., et al. Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Journal of Chemistry. Available at: [Link]

-

Abraham, R. J., & Sancassan, F. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

Chimichi, S., et al. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

-

University of Ottawa. NMR Sample Preparation. Available at: [Link]

-

Tuttle, L. M., et al. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. NIH. Available at: [Link]

-

Abraham, R. J., et al. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

Reddit. How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Available at: [Link]

-

University of Wisconsin-Platteville. NMR Problems. Available at: [Link]

-

Western University. NMR Sample Preparation. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Ye, L., et al. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. INIS-IAEA. Available at: [Link]

-

Shkurko, O. P., & Mamaev, V. P. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Ye, L., et al. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. Available at: [Link]

-

El-Fayoury, R. H., et al. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Li, D., et al. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme. Available at: [Link]

-

Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

Sources

- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. organomation.com [organomation.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. reddit.com [reddit.com]

- 13. thieme-connect.de [thieme-connect.de]

Halogenated Pyrimidines: From Rational Design to Clinical Staples - A Historical and Technical Guide

Abstract

The strategic incorporation of halogens into the pyrimidine scaffold has given rise to a class of molecules that has profoundly impacted medicine and biomedical research. This technical guide provides an in-depth exploration of the discovery and history of halogenated pyrimidines, tracing their journey from rationally designed antimetabolites to indispensable clinical agents. We will delve into the seminal discoveries of key compounds like 5-fluorouracil, idoxuridine, and trifluridine, examining the scientific rationale behind their synthesis and the elucidation of their multifaceted mechanisms of action. This guide will also provide detailed experimental protocols and a forward-looking perspective on the enduring legacy and future potential of these remarkable molecules.

Introduction: The Dawn of Antimetabolite Theory

The mid-20th century marked a paradigm shift in the conceptualization of cancer treatment, moving away from broadly cytotoxic agents towards a more targeted approach. A key intellectual framework that emerged during this period was the antimetabolite theory.

The concept of antimetabolites in chemotherapy

The antimetabolite theory posits that compounds with structures closely resembling essential cellular metabolites can act as inhibitors of key enzymatic pathways. By competing with the natural substrate, these molecular mimics can disrupt vital processes such as DNA and RNA synthesis, leading to cell death. This concept was particularly appealing for cancer therapy, as cancer cells are characterized by their rapid and uncontrolled proliferation, making them exquisitely sensitive to the disruption of nucleic acid synthesis.

The pyrimidine nucleus as a therapeutic target

The pyrimidine bases—uracil, thymine, and cytosine—are fundamental building blocks of nucleic acids. The metabolic pathways that synthesize and interconvert these pyrimidines were identified as prime targets for antimetabolite-based therapies. The rationale was simple yet elegant: if one could design a molecule that mimics a natural pyrimidine but possesses a subtle yet disruptive modification, it could be selectively taken up by rapidly dividing cancer cells and wreak havoc on their replicative machinery.

The Pioneering Era: The Discovery of 5-Fluorouracil (5-FU)

The story of halogenated pyrimidines is inextricably linked with the pioneering work of Dr. Charles Heidelberger, a visionary cancer researcher.[1] His work on 5-fluorouracil (5-FU) is a testament to the power of rational drug design and stands as a landmark achievement in the history of chemotherapy.[2][3]

The Rationale Behind Fluorine Substitution: The Work of Charles Heidelberger

In the 1950s, Heidelberger observed that tumor cells utilized the pyrimidine base uracil more readily than normal tissues.[2] This led him to hypothesize that a modified uracil molecule could be a potent and selective anticancer agent. The choice of fluorine as the halogen substituent was a stroke of genius. The fluorine atom is small, similar in size to a hydrogen atom, and highly electronegative. Heidelberger reasoned that substituting a hydrogen atom at the 5-position of the uracil ring with a fluorine atom would create a molecule that could enter the same metabolic pathways as uracil but would ultimately block the synthesis of thymidylate, a crucial component of DNA.

The Landmark Synthesis of 5-Fluorouracil

In 1957, Heidelberger and his colleagues successfully synthesized 5-fluorouracil.[4] This achievement was the culmination of a rational and systematic approach to drug design.

A common laboratory-scale synthesis of 5-fluorouracil involves the direct fluorination of uracil.

Materials:

-

Uracil

-

Fluorine gas (diluted in an inert gas like nitrogen)

-

Anhydrous hydrogen fluoride (as a solvent)

-

A suitable reaction vessel resistant to hydrofluoric acid (e.g., made of Monel or Teflon)

-

Quenching solution (e.g., a cold aqueous solution of a reducing agent like sodium sulfite)

-

Purification system (e.g., recrystallization or chromatography)

Procedure:

-

Dissolve uracil in anhydrous hydrogen fluoride in the reaction vessel.

-

Cool the reaction mixture to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly bubble a diluted stream of fluorine gas through the solution with vigorous stirring. The reaction is highly exothermic and must be carefully controlled.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or HPLC).

-

Once the reaction is complete, carefully quench the reaction mixture by pouring it into a cold aqueous solution of a reducing agent.

-

Neutralize the solution with a base (e.g., sodium carbonate).

-

Extract the crude 5-fluorouracil with an organic solvent.

-

Purify the product by recrystallization or column chromatography.

-

Characterize the final product using techniques such as NMR, mass spectrometry, and melting point analysis.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The efficacy of 5-FU stems from its ability to disrupt cellular processes through multiple mechanisms.

The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS).[5] 5-FU is anabolized in the cell to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate, forms a stable ternary complex with thymidylate synthase. This complex blocks the enzyme's active site, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The depletion of dTMP leads to a "thymineless death" in rapidly dividing cancer cells.[5]

5-FU can also be converted to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). FUTP can be incorporated into RNA in place of uridine triphosphate, leading to errors in RNA processing and function. FdUTP can be incorporated into DNA, causing DNA damage and fragmentation.

Early Clinical Trials and the Emergence of a Chemotherapeutic Staple

The first clinical trials of 5-FU were conducted in the late 1950s and showed promising results in patients with various solid tumors.[5] 5-FU was patented in 1957 and has since become a cornerstone of treatment for colorectal, breast, stomach, and pancreatic cancers.[3]

Visualization: The Metabolic Activation and Mechanism of Action of 5-FU

Caption: Metabolic activation and mechanisms of action of 5-Fluorouracil (5-FU).

Expanding the Arsenal: Other Key Halogenated Pyrimidines

The success of 5-FU spurred the development of other halogenated pyrimidines with diverse applications in medicine and research.

5-Bromouracil and 5-Iodouracil: Tools for Research and Beyond

5-Bromouracil and 5-iodouracil are structural analogs of thymine where the methyl group is replaced by a bromine or iodine atom, respectively.[6][7] Their synthesis can be achieved through the direct halogenation of uracil using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). 5-bromouracil can also be generated naturally within the body from uracil by enzymes like eosinophil peroxidase.[8]

These compounds are widely used in molecular biology as mutagens.[6][7] Due to tautomeric shifts, 5-bromouracil can mispair with guanine instead of adenine during DNA replication, leading to T:A to C:G transition mutations. This property has made it an invaluable tool for studying DNA replication and repair mechanisms. In structural biology, the heavy atoms of bromine and iodine serve as excellent phasing tools in X-ray crystallography to determine the three-dimensional structures of nucleic acids.

Idoxuridine: The First Antiviral Drug

In the late 1950s, while working on potential anticancer agents, William Prusoff at Yale University synthesized 5-iodo-2'-deoxyuridine, or idoxuridine.[9][10] Although it proved too toxic for systemic use as a cancer therapeutic, it was discovered to have potent activity against herpes simplex virus (HSV).[11] In 1962, idoxuridine became the first antiviral drug to be approved by the FDA, marking a new era in the treatment of viral infections.[9]

Idoxuridine can be synthesized by the iodination of 2'-deoxyuridine.[12] Its antiviral mechanism involves its phosphorylation by viral thymidine kinase to idoxuridine monophosphate, which is then further phosphorylated to the triphosphate form. This triphosphate analog is then incorporated into viral DNA in place of thymidine. The presence of the bulky iodine atom disrupts the normal base pairing and leads to a non-functional viral genome, thus inhibiting viral replication.

Trifluridine: A Potent Antiviral and Anticancer Agent

Trifluridine (5-trifluoromethyl-2'-deoxyuridine) is another important halogenated pyrimidine with both antiviral and anticancer properties.[13][14] Its synthesis involves the introduction of a trifluoromethyl group at the 5-position of the pyrimidine ring.[15]

Similar to other halogenated pyrimidines, trifluridine is incorporated into DNA, leading to DNA damage.[13] It also inhibits thymidylate synthase, although to a lesser extent than FdUMP. This dual mechanism of action contributes to its potent cytotoxic effects.

Comparative Overview of Key Halogenated Pyrimidines

| Compound | Halogen | Primary Discoverer(s) | Year of Discovery/Synthesis | Primary Applications |

| 5-Fluorouracil | Fluorine | Charles Heidelberger | 1957 | Anticancer (colorectal, breast, etc.) |

| 5-Bromouracil | Bromine | - | - | Experimental mutagen, structural biology |

| 5-Iodouracil | Iodine | - | - | Experimental mutagen, structural biology |

| Idoxuridine | Iodine | William Prusoff | Late 1950s | Antiviral (topical for HSV keratitis) |

| Trifluridine | Fluorine | - | - | Antiviral, Anticancer |

Enhancing Efficacy: Biochemical Modulation and Prodrug Strategies

A significant area of research has focused on improving the therapeutic index of halogenated pyrimidines, particularly 5-FU, through biochemical modulation and the development of prodrugs.

The Concept of Biochemical Modulation: The Case of Leucovorin

Biochemical modulation aims to enhance the efficacy of a drug by co-administering another agent that favorably alters its metabolism or mechanism of action.[16] The combination of 5-FU with leucovorin (folinic acid) is a classic example.[17] Leucovorin is a reduced folate that increases the intracellular pool of 5,10-methylenetetrahydrofolate, the cofactor required for the formation of the stable ternary complex between FdUMP and thymidylate synthase.[18] This stabilization enhances and prolongs the inhibition of the enzyme, leading to improved anticancer activity.[19]

Prodrug Approaches: Tegafur and the Development of S-1

Prodrugs are inactive compounds that are converted to their active form in the body. Tegafur is a prodrug of 5-FU that is gradually metabolized to the active drug, providing a more sustained release and potentially reducing toxicity.[20] S-1 is an oral anticancer agent that combines tegafur with two modulators: gimeracil, which inhibits the degradation of 5-FU, and oteracil, which reduces gastrointestinal toxicity.[20]

Visualization: Workflow of 5-FU Prodrug Activation and Modulation

Caption: Activation of 5-FU from a prodrug and its biochemical modulation.

Halogenated Pyrimidines as Radiosensitizers

Halogenated pyrimidines have also found a crucial role as radiosensitizers, agents that make tumor cells more susceptible to the damaging effects of radiation therapy.[21][22]

The Rationale for Radiosensitization

The principle behind using halogenated pyrimidines as radiosensitizers is that their incorporation into the DNA of cancer cells makes the DNA more vulnerable to radiation-induced damage.[22] This approach aims to enhance the tumor-killing effect of radiation while minimizing damage to surrounding healthy tissues.

Mechanism of Action in Enhancing Radiation Therapy

When incorporated into DNA, the halogen atoms (bromine or iodine) have a larger atomic radius and are more electron-rich than the methyl group of thymine.[23] When irradiated, these halogenated bases are more likely to absorb radiation energy and generate free radicals, leading to an increase in DNA strand breaks.[24] Furthermore, the presence of these analogs may also inhibit DNA repair processes, further sensitizing the cells to radiation.[25]

Clinical Applications and Future Prospects

Clinical trials have demonstrated the efficacy of halogenated pyrimidines, such as iododeoxyuridine and bromodeoxyuridine, as radiosensitizers in various cancers, including glioblastoma and soft tissue sarcomas.[21][26] Ongoing research is focused on optimizing the delivery and scheduling of these agents in combination with advanced radiation therapy techniques to further improve patient outcomes.

Modern Applications and Future Directions

The legacy of halogenated pyrimidines continues to evolve, with ongoing research exploring new applications and strategies to overcome existing challenges.

Halogenated Pyrimidines in Contemporary Drug Discovery

The pyrimidine scaffold remains a privileged structure in medicinal chemistry.[27][28] The principles of halogenation that were so successfully applied in the past continue to inform the design of novel therapeutic agents targeting a wide range of diseases, from viral infections to cancer.[29][30]

Novel Delivery Systems and Targeting Strategies

Efforts are underway to develop novel drug delivery systems, such as nanoparticles and antibody-drug conjugates, to improve the targeted delivery of halogenated pyrimidines to tumor cells, thereby enhancing their efficacy and reducing systemic toxicity.

Emerging Resistance Mechanisms and Strategies to Overcome Them

As with any therapeutic agent, resistance to halogenated pyrimidines can develop. The mechanisms of resistance are complex and can involve alterations in drug metabolism, target enzyme expression, and DNA repair pathways. A deeper understanding of these mechanisms is crucial for the development of strategies to overcome resistance and improve the long-term efficacy of these drugs.

Experimental Protocols

Protocol for Assessing Cell Proliferation using 5-Bromo-2'-deoxyuridine (BrdU) Labeling

Objective: To quantify the percentage of cells in a population that are actively synthesizing DNA (i.e., in the S-phase of the cell cycle).

Materials:

-

Cell culture medium

-

5-Bromo-2'-deoxyuridine (BrdU) labeling solution (e.g., 10 mM stock in DMSO)

-

Fixation/permeabilization buffer (e.g., 70% ethanol or a commercial kit)

-

DNase I solution (to expose the incorporated BrdU)

-

Anti-BrdU antibody (conjugated to a fluorophore, e.g., FITC or Alexa Fluor 488)

-

DNA stain (e.g., propidium iodide or DAPI)

-

Flow cytometer

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.

-

BrdU Labeling: Add the BrdU labeling solution to the cell culture medium to a final concentration of 10-100 µM. The optimal concentration and labeling time should be determined empirically for each cell type. A typical labeling time is 1-2 hours.

-

Cell Harvest: After the labeling period, harvest the cells by trypsinization, wash with PBS, and count them.

-

Fixation and Permeabilization: Resuspend the cells in a fixation/permeabilization buffer and incubate according to the manufacturer's protocol. This step fixes the cells and allows the antibody to access the nucleus.

-

DNA Denaturation: Treat the cells with DNase I to partially denature the DNA and expose the incorporated BrdU.

-

Antibody Staining: Incubate the cells with the anti-BrdU antibody for a specified time at room temperature or 4°C.

-

DNA Staining: Resuspend the cells in a solution containing a DNA stain to allow for cell cycle analysis.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The BrdU-positive cells will be detected by their fluorescence, and the DNA content will be measured by the DNA stain.

-

Data Analysis: Gate the cell populations based on their DNA content (G1, S, and G2/M phases) and BrdU fluorescence to determine the percentage of cells in S-phase.

Conclusion: A Lasting Legacy and a Promising Future

The discovery and development of halogenated pyrimidines represent a triumph of rational drug design and have had an immeasurable impact on human health. From the first rationally designed anticancer drug, 5-fluorouracil, to the first antiviral agent, idoxuridine, these compounds have saved countless lives and have become indispensable tools in biomedical research. The ongoing exploration of their therapeutic potential and the development of new generations of halogenated pyrimidines ensure that their legacy will continue to shape the future of medicine for years to come.

References

-

Biochemical Modulation of 5-FU in Systemic Treatment of Advanced Colorectal Cancer. (URL: [Link])

-

Biochemical modulation of 5-fluorouracil by folinic acid or alpha-interferon with and without other cytostatic drugs in gastric, esophageal, and pancreatic cancer - PubMed. (URL: [Link])

-

Idoxuridine - Wikipedia. (URL: [Link])

-

Clinical relevance of biochemical modulation of 5-fluorouracil - PubMed. (URL: [Link])

-

Rationale for treatment design: biochemical modulation of 5-fluorouracil by leucovorin. (URL: [Link])

-

[The biochemical modulation of 5-fluorouracil by leucovorin] - PubMed. (URL: [Link])

-

The first antiviral drug was developed at Yale - LifeScienceHistory.com. (URL: [Link])

-

Idoxuridine - American Chemical Society. (URL: [Link])

-

Convenient synthesis of 5-fluorouracil | The Journal of Organic Chemistry. (URL: [Link])

-

William Prusoff - Wikipedia. (URL: [Link])

-

Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC - NIH. (URL: [Link])

-

Idoxuridine - New Drug Approvals. (URL: [Link])

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - MDPI. (URL: [Link])

-

Antiviral drugs–: history and obstacles - PMC - PubMed Central. (URL: [Link])

-

Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed. (URL: [Link])

- CN111217867A - Method for preparing trifluridine - Google P

-

Halogenated Pyrimidines in Antiviral Therapy | 13 | Selective Inhibito - Taylor & Francis eBooks. (URL: [Link])

-

Approved Antiviral Drugs over the Past 50 Years - PMC. (URL: [Link])

-

Meeting Report XIII International Charles Heidelberger Symposium and 50 Years of Fluoropyrimidines in Cancer Therapy Held on September 6 to 8, 2007 at New York University Cancer Institute, Smilow Conference Center - PubMed Central. (URL: [Link])

-

Radiosensitizer - Wikipedia. (URL: [Link])

-

(PDF) Halogenated Pyrimidines as Radiosensitizers Revisited - ResearchGate. (URL: [Link])

-

Making Fluorouracil “Sexy” Again - PMC - NIH. (URL: [Link])

-

the contribution of excess DNA and chromosome damage in BrdU radiosensitization may be minimal in plateau-phase cells - PubMed. (URL: [Link])

-

Synthesis of trifluridine (127) from uridine | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Mechanism of radiosensitization by halogenated pyrimidines: bromodeoxyuridine and beta-arabinofuranosyladenine affect similar subsets of radiation-induced potentially lethal lesions in plateau-phase Chinese hamster ovary cells - PubMed. (URL: [Link])

-

A Retrospective: On Clinical Studies with 5-Fluorouracil | Cancer Research - AACR Journals. (URL: [Link])

-

Charles Heidelberger - Wikipedia. (URL: [Link])

-

5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem. (URL: [Link])

-

Idoxuridine - Grokipedia. (URL: [Link])

-

[Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed. (URL: [Link])

-

Reaction of 5-bromouracil derivatives with sulfur nucleophiles, and a novel synthetic route to 5-sulfur-substituted uracils and nucleotides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Trifluridine - Wikipedia. (URL: [Link])

-

Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - Mahidol IR. (URL: [Link])

-

Historical Perspectives in the Development of Antiviral Agents Against Poxviruses - PMC. (URL: [Link])

-

5-Bromouracil - Wikipedia. (URL: [Link])

-

5-bromouracil Definition - Microbiology Key Term - Fiveable. (URL: [Link])

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. (URL: [Link])

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (URL: [Link])

- CH619950A5 - Process for the preparation of condensed pyrimidines - Google P

-

The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure - PubMed. (URL: [Link])

-

RADIOSENSITIZATION BY THE HALOGENATED PYRIMIDINE ANALOGUES: LABORATORY AND CLINICAL INVESTIGATIONS. (Journal Article) | OSTI.GOV. (URL: [Link])

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: [Link])

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

- 1. Charles Heidelberger - Wikipedia [en.wikipedia.org]

- 2. Meeting Report XIII International Charles Heidelberger Symposium and 50 Years of Fluoropyrimidines in Cancer Therapy Held on September 6 to 8, 2007 at New York University Cancer Institute, Smilow Conference Center - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making Fluorouracil “Sexy” Again - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. 5-Bromouracil - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Idoxuridine - Wikipedia [en.wikipedia.org]

- 10. William Prusoff - Wikipedia [en.wikipedia.org]

- 11. Antiviral drugs–: history and obstacles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Idoxuridine synthesis - chemicalbook [chemicalbook.com]

- 13. Trifluridine - Wikipedia [en.wikipedia.org]

- 14. CAS 70-00-8: Trifluridine | CymitQuimica [cymitquimica.com]

- 15. Trifluridine synthesis - chemicalbook [chemicalbook.com]

- 16. Clinical relevance of biochemical modulation of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [The biochemical modulation of 5-fluorouracil by leucovorin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cancernetwork.com [cancernetwork.com]

- 19. Biochemical modulation of 5-fluorouracil by folinic acid or alpha-interferon with and without other cytostatic drugs in gastric, esophageal, and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Radiosensitizer - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. Mechanism of radiosensitization by halogenated pyrimidines: the contribution of excess DNA and chromosome damage in BrdU radiosensitization may be minimal in plateau-phase cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mechanism of radiosensitization by halogenated pyrimidines: bromodeoxyuridine and beta-arabinofuranosyladenine affect similar subsets of radiation-induced potentially lethal lesions in plateau-phase Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-(trifluoromethyl)pyrimidine

Authored by a Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2,4-Disubstituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer and antiviral agents.[1] Specifically, the 2,4-disubstituted pyrimidine motif is a privileged scaffold in a multitude of approved therapeutics. The synthesis of these vital structures often relies on the strategic functionalization of pre-existing pyrimidine rings. 4-Bromo-2-(trifluoromethyl)pyrimidine stands out as a particularly valuable starting material. The presence of the electron-withdrawing trifluoromethyl group at the C2 position and the bromine atom at the C4 position creates a highly reactive and versatile building block for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions.

Among these transformations, the Suzuki-Miyaura coupling is a preeminent method due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2][3] This guide provides an in-depth exploration of the Suzuki coupling reaction with this compound, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid or ester and an organic halide or triflate under basic conditions.[4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, this compound). This is often the rate-determining step of the reaction.[5] The palladium inserts into the carbon-bromine bond, forming a palladium(II) intermediate. The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, facilitates this step.

-

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[6][7] The choice of base is critical and can significantly influence the reaction rate and yield.[7]

-

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

General Considerations

-

Reagents and Solvents: All reagents should be of high purity. Solvents for Suzuki coupling reactions should be anhydrous and degassed to prevent catalyst deactivation.

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).[9]

-

Catalyst Selection: The choice of palladium catalyst and ligand is crucial. For electron-deficient heteroaryl halides like this compound, catalyst systems with electron-rich and bulky phosphine ligands, such as those developed by Buchwald and Fu (e.g., SPhos, XPhos), are often effective.[10] Pre-formed Pd(0) catalysts like Pd(PPh3)4 or in situ generated catalysts from a Pd(II) source (e.g., Pd(OAc)2, PdCl2(dppf)) can be used.[9]

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol provides a starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, 1-5 mol%)

-

Base (e.g., K2CO3 or K3PO4, 2.0 - 3.0 equivalents)[9]

-

Degassed solvent (e.g., 1,4-Dioxane/H2O 4:1)[9]

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K2CO3, 2.0 equiv).

-

Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

-

Add the degassed solvent (e.g., 1,4-Dioxane/H2O 4:1, 5 mL) via syringe.

-

Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 mmol, 3 mol%) to the flask under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-(trifluoromethyl)pyrimidine.

Reported Reaction Conditions

The following table summarizes various reported conditions for Suzuki coupling reactions involving substituted pyrimidines, which can serve as a guide for optimizing the reaction with this compound.

| Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh3)4 (5) | K3PO4 (2) | 1,4-Dioxane | 70-80 | - | Good | [11] |

| PdCl2(dppf) (3) | Na2CO3 (2) | DME/H2O | 80 | 12 | 75-95 | [12] |

| XPhosPdG2 (cat.) | K2CO3 | EtOH/H2O | MW | 0.25 | Good-Excellent | [13] |

| Pd(OAc)2/SPhos (1) | K3PO4 (2) | Toluene/H2O | 100 | 18 | High | [14] |

Troubleshooting and Optimization

Even with established protocols, challenges can arise in Suzuki coupling reactions. Here are some common issues and potential solutions:

-

Low or No Yield:

-

Inactive Catalyst: Ensure the reaction is performed under strictly inert conditions to prevent catalyst oxidation.[9] If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[9]

-

Inefficient Oxidative Addition: While the electron-deficient nature of the substrate is favorable, for challenging couplings, using more electron-rich and bulky ligands (e.g., Buchwald ligands) can facilitate this step.[15]

-

Poor Transmetalation: The choice of base is critical. Stronger bases like K3PO4 or Cs2CO3 can promote the formation of the reactive boronate species.[9] The solubility of the base can also be a factor; using finely powdered base or adding a small amount of water to an organic solvent can be beneficial.[9]

-

-

Protodeboronation of the Boronic Acid:

-

This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It can be exacerbated by high temperatures and strong basic conditions.[9]

-

Solutions: Consider using a milder base like KF. Protecting the boronic acid as a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, can also mitigate this issue.[9]

-

-

Homocoupling of the Boronic Acid:

-

This side reaction can be minimized by ensuring a strictly oxygen-free environment and by using bulky electron-donating ligands.[15]

-

Caption: Workflow for optimizing the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and highly valuable transformation for the synthesis of 2,4-disubstituted pyrimidines. A thorough understanding of the reaction mechanism, careful selection of the catalyst system and base, and meticulous experimental technique are paramount for achieving high yields and purity. The protocols and troubleshooting guide presented here provide a solid foundation for researchers to successfully employ this powerful reaction in their synthetic campaigns, ultimately accelerating the discovery and development of novel therapeutics and functional materials.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Cano, R., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

-

Braga, A. A. C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

Organic Chemistry. Suzuki Cross-Coupling Mechanism. YouTube. [Link]

-

Kolar, M., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

-

ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

-

Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

-

MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

-

ACS Publications. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

-

ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

-

National Institutes of Health. One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

-

ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

-

National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

ACS Publications. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]

-

ResearchGate. Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid... [Link]

-

ResearchGate. Effect of solvent on the Suzuki reaction a . [Link]

-

White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

-

Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]

-

National Institutes of Health. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

-

RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5( H )-one: towards a new access to 3,5-dia... [Link]

-

RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

-

ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]

-

RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diaryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. [Link]

-

National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

-

Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. byjus.com [byjus.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

Application Notes: 4-Bromo-2-(trifluoromethyl)pyrimidine in Medicinal Chemistry

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged" due to their proven utility in constructing diverse libraries of biologically active compounds. 4-Bromo-2-(trifluoromethyl)pyrimidine is a premier example of such a building block. Its structure is deceptively simple, yet it masterfully combines features that grant medicinal chemists precise control over synthetic transformations and molecular properties.

The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in critical hydrogen bonding interactions with biological targets.[1] The strategic placement of two key functional groups transforms this simple heterocycle into a versatile synthetic platform:

-

The 2-(Trifluoromethyl) Group (CF₃): This powerful electron-withdrawing group serves multiple roles. It significantly modulates the pKa of the pyrimidine ring, enhances metabolic stability by blocking potential sites of oxidation, and increases lipophilicity, which can improve cell permeability.[2][3][4][5][6] Critically, it activates the C4 and C6 positions for nucleophilic attack.

-

The 4-Bromo Group (Br): This halogen acts as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and serves as a prime reactive partner in a wide array of palladium-catalyzed cross-coupling reactions.[7][8]

This unique combination of an activated reaction site (C4-Br) and a property-modulating group (2-CF₃) makes this compound an indispensable tool for developing targeted therapies, particularly in oncology and immunology.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties and reactivity of this scaffold is fundamental to its effective application.

| Property | Value |

| Chemical Formula | C₅H₂BrF₃N₂ |

| Molecular Weight | 226.98 g/mol |